molecular formula C17H17N5O4S B2867377 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 893987-18-3

2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2867377
CAS No.: 893987-18-3
M. Wt: 387.41
InChI Key: JZEFFXRBPKJZSG-UHFFFAOYSA-N
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Description

2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a combination of pyrimidine, oxazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl group. The oxazole ring is then synthesized and attached to the pyrimidine core. Finally, the acetamide group is introduced through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the industrial application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel derivative of dihydropyrimidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on recent findings from various studies.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Dihydropyrimidine Core : Known for various pharmacological effects.
  • Amino Group : Enhances interaction with biological targets.
  • Methoxyphenyl and Oxazol Moieties : Potentially increase lipophilicity and receptor binding affinity.

Structural Formula

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that compounds derived from dihydropyrimidines exhibit significant anticancer properties. Dihydropyrimidine derivatives, including the compound , have been shown to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10.5
HepG212.0
A54915.3

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate moderate activity against both bacterial and fungal strains:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The presence of the sulfanyl group may enhance its interaction with microbial cell walls.

Anti-inflammatory Effects

In vivo studies have suggested that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This was demonstrated in a murine model where treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dihydropyrimidine scaffold may inhibit enzymes involved in cancer proliferation.
  • Receptor Interaction : The compound may act as a ligand for specific receptors involved in inflammatory responses.
  • Cell Cycle Modulation : Evidence suggests that it can affect the cell cycle progression in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against a panel of pathogens. Results showed promising activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

Properties

IUPAC Name

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-10-6-14(21-26-10)19-16(24)9-27-17-20-15(23)8-13(18)22(17)11-4-3-5-12(7-11)25-2/h3-8H,9,18H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEFFXRBPKJZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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